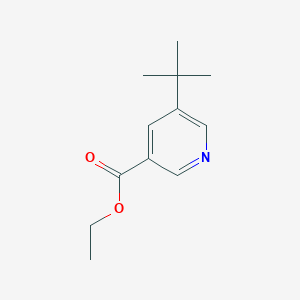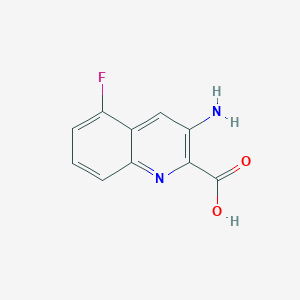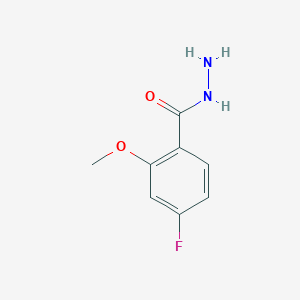
4-Fluoro-2-methoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methoxybenzohydrazide is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methoxybenzohydrazide can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-fluoro-2-methoxybenzoic acid with hydrazine hydrate. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve continuous flow reactors or other industrial-scale equipment.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-fluoro-2-methoxybenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-methylbenzohydrazide: Similar structure but with a methyl group instead of a methoxy group.
4-Fluoro-2-hydroxybenzohydrazide: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Fluoro-2-chlorobenzohydrazide: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
4-Fluoro-2-methoxybenzohydrazide is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9FN2O2 |
|---|---|
Molekulargewicht |
184.17 g/mol |
IUPAC-Name |
4-fluoro-2-methoxybenzohydrazide |
InChI |
InChI=1S/C8H9FN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
GWZHEQGJXKAJAX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)F)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


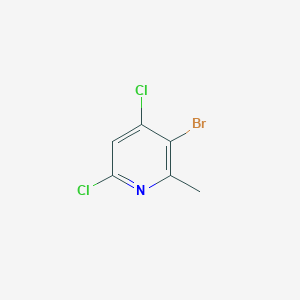
![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)
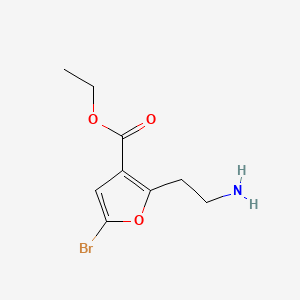
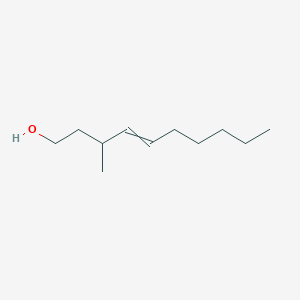
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)
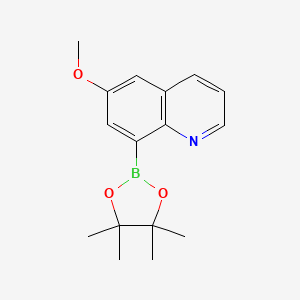


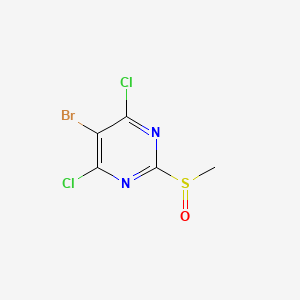
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)

